molecular formula C14H17N3 B2922223 N2-Benzyl-N2,6-dimethylpyridine-2,5-diamine CAS No. 1216010-36-4

N2-Benzyl-N2,6-dimethylpyridine-2,5-diamine

Cat. No.: B2922223
CAS No.: 1216010-36-4
M. Wt: 227.311
InChI Key: TVLJLAWWVBPRDX-UHFFFAOYSA-N
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Description

N2-Benzyl-N2,6-dimethylpyridine-2,5-diamine is a chemical compound with the molecular formula C14H17N3. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Benzyl-N2,6-dimethylpyridine-2,5-diamine typically involves the reaction of 2,6-dimethylpyridine-2,5-diamine with benzyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing techniques, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N2-Benzyl-N2,6-dimethylpyridine-2,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce this compound derivatives .

Scientific Research Applications

N2-Benzyl-N2,6-dimethylpyridine-2,5-diamine is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-Benzyl-N2,6-dimethylpyridine-2,5-diamine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or enzymes, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N2-Benzyl-N2,6-dimethylpyridine-2,4-diamine
  • N2-Benzyl-N2,6-dimethylpyridine-2,3-diamine
  • N2-Benzyl-N2,6-dimethylpyridine-2,6-diamine

Uniqueness

N2-Benzyl-N2,6-dimethylpyridine-2,5-diamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Biological Activity

N2-Benzyl-N2,6-dimethylpyridine-2,5-diamine is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound can be synthesized through various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The compound is characterized by a pyridine ring substituted with benzyl and dimethyl groups at specific positions.

Table 1: Chemical Reactions of this compound

Reaction TypeReagents UsedMajor Products Formed
OxidationHydrogen peroxide, potassium permanganateOxidized derivatives
ReductionLithium aluminum hydrideReduced forms (secondary amines)
SubstitutionBenzyl halides, sodium hydroxideSubstituted pyridine derivatives

This compound interacts with various molecular targets in biological systems. Its mechanism of action involves binding to specific enzymes and receptors, which can result in the modulation of biochemical pathways. This compound has been noted for its potential as an acetylcholinesterase (AChE) inhibitor , which is crucial for the treatment of neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

  • Acetylcholinesterase Inhibition : A study evaluated the inhibitory activity of various pyridinium-based compounds on AChE. This compound derivatives exhibited significant AChE inhibition with IC50 values in the nanomolar range. For instance, a related compound showed an IC50 value of 7.5 nM against AChE, surpassing that of established drugs like donepezil (IC50 = 14 nM) .
  • Antioxidant Activity : The compound also demonstrated moderate antioxidant properties as assessed by the ABTS assay. This suggests that it may help mitigate oxidative stress in biological systems .
  • Therapeutic Applications : Ongoing research is exploring the therapeutic potential of this compound in drug development for various conditions due to its ability to influence enzyme activity and oxidative processes .

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

  • AChE Inhibition : Significant potential for treating Alzheimer's disease.
  • Antioxidant Properties : Moderate activity that may contribute to neuroprotection.
  • Enzyme Modulation : Interaction with various enzymes influencing biochemical pathways.

Properties

IUPAC Name

2-N-benzyl-2-N,6-dimethylpyridine-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-11-13(15)8-9-14(16-11)17(2)10-12-6-4-3-5-7-12/h3-9H,10,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLJLAWWVBPRDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N(C)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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